H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH

Description

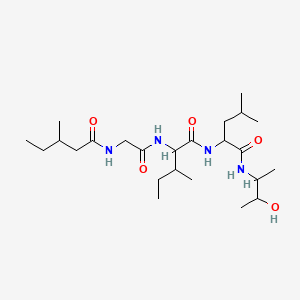

H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH, also designated as Melan-A/MART-1 (26-35) (human), is a synthetic decapeptide with the sequence EAAGIGILTV in one-letter code. This peptide corresponds to residues 26–35 of the human melanoma antigen MART-1, a critical target in cancer immunotherapy due to its role in antigen presentation to T-cells .

Properties

IUPAC Name |

N-[1-(3-hydroxybutan-2-ylamino)-4-methyl-1-oxopentan-2-yl]-3-methyl-2-[[2-(3-methylpentanoylamino)acetyl]amino]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O5/c1-9-15(5)12-20(30)25-13-21(31)28-22(16(6)10-2)24(33)27-19(11-14(3)4)23(32)26-17(7)18(8)29/h14-19,22,29H,9-13H2,1-8H3,(H,25,30)(H,26,32)(H,27,33)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIMTMVYELFFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can precisely control the addition of amino acids, ensuring high purity and yield. The process is scalable, allowing for the production of large quantities of peptides for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis often involves the use of specific enzymes or chemical reagents to introduce mutations.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide structure.

Scientific Research Applications

H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH, also known as MELAN-A or MART-1 (26-35), is a peptide with potential applications in scientific research, particularly in immunology and cancer research . This peptide, with the molecular formula C42H74N10O14 and a molecular weight of 943.1, has the CAS No. 156251-01-3 .

Scientific Research Applications

This compound is widely utilized in research, including:

- Peptide Synthesis This compound serves as a building block in the synthesis of peptides, which are essential in drug development and therapeutic applications .

- Biotechnology It is used in the production of recombinant proteins, aiding in the development of vaccines and therapeutic proteins, which are crucial in modern medicine .

- Neuroscience Research The compound plays a role in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders .

- Drug Delivery Systems It can be incorporated into drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .

- Cosmetic Formulations The compound is also explored in cosmetic products for its potential skin benefits, providing anti-aging and moisturizing properties .

Melanoma Research

The peptide this compound, corresponding to the Melan-A/MART-1 (26-35) sequence, is recognized by cytotoxic T lymphocytes (CTLs) in association with HLA-A2, making it a valuable tool for melanoma research . The identification of this and other melanoma-associated antigens has paved the way for developing new cancer immunotherapies, such as dendritic cell vaccines and adoptive T-cell transfer .

Cancer Immunotherapy

The Melan-A/MART-1 (26-35) peptide has been used in clinical trials to assess the efficacy of cancer vaccines and T-cell therapies in melanoma patients . These immunotherapeutic approaches aim to boost the patient's own immune system to recognize and destroy melanoma cells expressing the Melan-A/MART-1 antigen .

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, peptides can bind to G-protein-coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades. The specific molecular targets and pathways involved vary depending on the peptide and its biological function.

Comparison with Similar Compounds

Table 1: Key Features of H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH and Analogues

Key Differences

A. Structural Complexity

B. Therapeutic Scope

- Pro-Gly-Thr-Cys... : Broad-spectrum activity against cancer, autoimmune disorders, and neurodegeneration .

- Cyclo-[gly-Thz...] : Demonstrates cytotoxicity against lung cancer cells but lacks clinical data .

Research Findings and Clinical Relevance

- Melan-A/MART-1: Validated in HLA-A*0201-restricted T-cell assays, showing potent immunogenicity .

- Pro-Gly-Thr-Cys... : Patented for treating metabolic and infectious diseases but lacks peer-reviewed efficacy data .

Biological Activity

The compound H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH , a synthetic peptide, has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Structure and Composition

The peptide is composed of a sequence of amino acids that contribute to its biological functions. The sequence is as follows:

- H-Glu : Glutamic acid

- Ala-Ala : Two alanine residues

- Gly : Glycine

- Ile-Gly-Ile : Two isoleucine residues and one glycine

- Leu : Leucine

- Thr : Threonine

- Val : Valine

This sequence suggests potential interactions with various biological systems, given the diverse roles of these amino acids in protein structure and function.

-

Antitumor Activity :

- Research indicates that peptides similar to this compound exhibit cytotoxic effects against cancer cells. For instance, studies have shown that certain peptides can induce apoptosis in tumor cells through the activation of specific signaling pathways, such as the caspase cascade, which is crucial for programmed cell death .

- Immunomodulation :

- Antimicrobial Properties :

1. Antitumor Efficacy

A study investigated the effects of a peptide similar to this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation in A549 lung carcinoma cells with an IC50 value of approximately 10 µM. The mechanism involved mitochondrial dysfunction and subsequent activation of apoptotic pathways .

2. Immunomodulatory Effects

In another study, a synthetic peptide based on the structure of this compound was tested for its ability to enhance T-cell activation. The peptide significantly increased the production of cytokines such as IL-2 and IFN-gamma in vitro when co-cultured with activated T-cells, suggesting potential applications in cancer immunotherapy .

Table 1: Summary of Biological Activities

Q & A

Q. What methods validate the peptide’s role in modulating immune checkpoint inhibitors (e.g., anti-PD-1) in combinatorial therapies?

- Methodological Answer : Use syngeneic melanoma models (e.g., B16-F10) treated with peptide + anti-PD-1. Assess tumor growth kinetics, survival rates, and immune cell infiltration via multiplex IHC (e.g., CD8+/PD-1+/Granzyme B+ cells). Apply Cox proportional hazards models to evaluate synergistic effects .

Data Analysis & Ethical Compliance

Q. What statistical approaches are recommended for analyzing contradictory results in peptide-induced T-cell proliferation assays?

Q. How should researchers address ethical considerations when using patient-derived xenografts (PDXs) in peptide therapy studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.